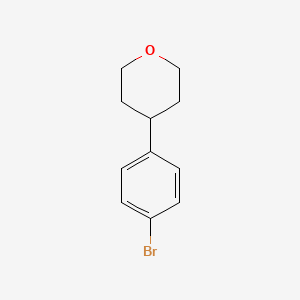

4-(4-Bromophenyl)tetrahydropyran

Description

Properties

IUPAC Name |

4-(4-bromophenyl)oxane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO/c12-11-3-1-9(2-4-11)10-5-7-13-8-6-10/h1-4,10H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTRPUGBQABMPMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10600277 | |

| Record name | 4-(4-Bromophenyl)oxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10600277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

811828-76-9 | |

| Record name | 4-(4-Bromophenyl)oxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10600277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: 4-(4-Bromophenyl)tetrahydropyran (CAS No. 811828-76-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Bromophenyl)tetrahydropyran is a heterocyclic organic compound that serves as a valuable building block in medicinal chemistry and organic synthesis. Its structure, featuring a tetrahydropyran ring linked to a bromophenyl group, offers a versatile scaffold for the development of novel therapeutic agents and other complex organic molecules. The presence of the bromine atom allows for a variety of cross-coupling reactions, making it a key intermediate in the synthesis of biaryl systems and other functionalized molecules. This technical guide provides an in-depth overview of its properties, synthesis, and applications, with a focus on its role in drug discovery and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference.

| Property | Value | Reference |

| CAS Number | 811828-76-9 | [1] |

| Molecular Formula | C₁₁H₁₃BrO | [1] |

| Molecular Weight | 241.12 g/mol | [1] |

| Appearance | Not specified (likely a solid or oil) | |

| Storage | Room temperature, dry | [1] |

Synthesis and Experimental Protocols

General Synthesis Strategies for 4-Aryl-tetrahydropyrans

Several established methods for the synthesis of the 4-aryltetrahydropyran scaffold include:

-

Prins Cyclization: This reaction involves the acid-catalyzed condensation of a homoallylic alcohol with an aldehyde. For the synthesis of 4-aryltetrahydropyrans, a substituted homoallylic alcohol can be reacted with an appropriate aryl aldehyde.[2]

-

Synthesis from Epoxides and Allylsilanes: An efficient method for synthesizing 4-aryltetrahydropyrans involves the reaction of epoxides with allyltrimethylsilane in the presence of an arene, proceeding via a Prins cyclization mechanism.[3][4]

-

Oxonium-Ene Cyclization: Dihydro- and tetrahydropyrans can be synthesized from aldehydes and substituted homoallyl alcohols mediated by a Lewis acid like boron trifluoride etherate.[5]

A logical workflow for a potential synthesis of this compound is depicted below.

Caption: A potential synthetic workflow for this compound via Prins cyclization.

Applications in Drug Development and Medicinal Chemistry

The tetrahydropyran (THP) moiety is a prevalent scaffold in numerous biologically active compounds and approved drugs.[6] It is often considered a bioisostere of a cyclohexane ring, with the oxygen atom providing a potential hydrogen bond acceptor and modulating the lipophilicity of the molecule.[7]

This compound serves as a crucial intermediate in the synthesis of more complex molecules for pharmaceutical applications. The presence of the bromo-phenyl group is particularly significant as it allows for further functionalization through various cross-coupling reactions.

Suzuki-Miyaura Coupling

A primary application of this compound is in Suzuki-Miyaura coupling reactions.[1] This palladium-catalyzed cross-coupling reaction allows for the formation of a carbon-carbon bond between the bromophenyl group and a variety of organoboron compounds, leading to the synthesis of biaryl structures. These biaryl motifs are common in many pharmacologically active molecules.

General Experimental Protocol for Suzuki-Miyaura Coupling:

While a specific protocol for this substrate is not detailed, a general procedure can be adapted:

-

Reaction Setup: To a reaction vessel, add this compound, a boronic acid or ester derivative, a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄), and a suitable solvent (e.g., dioxane, toluene, or DMF/water mixtures).

-

Inert Atmosphere: The reaction mixture is typically degassed and placed under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction Conditions: The mixture is heated to a temperature ranging from 80°C to 120°C and stirred for several hours until the reaction is complete, as monitored by techniques like TLC or LC-MS.

-

Work-up and Purification: Upon completion, the reaction is cooled, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.

Caption: General scheme of the Suzuki-Miyaura coupling reaction involving this compound.

Role as a Bioisostere

In drug design, the tetrahydropyran ring can act as a bioisosteric replacement for other cyclic systems, such as cyclohexane or piperidine.[7] This substitution can lead to improved pharmacokinetic properties, such as increased solubility and metabolic stability, and can introduce new interactions with biological targets through the ether oxygen. The 4-bromophenyl-tetrahydropyran scaffold can be utilized in structure-activity relationship (SAR) studies to explore the impact of this substitution on the biological activity of a lead compound.

Biological Activity and Signaling Pathways

Currently, there is limited publicly available information on the specific biological activities of this compound itself or its direct involvement in signaling pathways. Its primary role reported is that of a synthetic intermediate. The biological activity of its derivatives would be highly dependent on the nature of the group introduced via the Suzuki-Miyaura or other coupling reactions.

Research on related bromophenyl-containing heterocyclic compounds has shown a wide range of biological activities, including antimicrobial and anticancer effects. However, direct data for this compound is not available.

Conclusion

This compound is a key synthetic intermediate with significant potential in drug discovery and medicinal chemistry. Its utility primarily stems from the presence of the tetrahydropyran ring, a common motif in bioactive molecules, and the reactive bromophenyl group, which allows for versatile functionalization through cross-coupling reactions. While direct biological data on the compound itself is scarce, its importance as a building block for creating diverse libraries of compounds for biological screening is evident. Further research into the synthesis and application of this compound is warranted to fully explore its potential in the development of novel therapeutics.

References

- 1. This compound [myskinrecipes.com]

- 2. Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of 4-Aryl Tetrahydropyrans from Epoxides and Allyltrimethylsilane | CoLab [colab.ws]

- 5. researchgate.net [researchgate.net]

- 6. Tetrahydropyran: Applications in Medicinal Chemistry and Preparation Method_Chemicalbook [chemicalbook.com]

- 7. ctppc.org [ctppc.org]

An In-depth Technical Guide to the Molecular Structure of 4-(4-Bromophenyl)tetrahydropyran

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(4-Bromophenyl)tetrahydropyran is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structural framework, featuring a tetrahydropyran (THP) ring linked to a brominated phenyl group, serves as a versatile scaffold in the synthesis of complex bioactive molecules. The presence of the bromine atom provides a reactive handle for various cross-coupling reactions, enabling the construction of diverse molecular architectures. This technical guide provides a comprehensive overview of the molecular structure, properties, plausible synthetic routes, and spectroscopic analysis of this compound, with a focus on its applications in drug development, particularly as a building block for kinase inhibitors.

Molecular Structure and Chemical Properties

This compound possesses a central tetrahydropyran ring, a saturated six-membered heterocycle containing an oxygen atom. This ring is substituted at the 4-position with a 4-bromophenyl group. The IUPAC name for this compound is 4-(4-bromophenyl)oxane.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₃BrO | Commercial Suppliers |

| Molecular Weight | 241.12 g/mol | Commercial Suppliers |

| CAS Number | 811828-76-9 | Commercial Suppliers |

| Appearance | White to off-white solid (predicted) | - |

| XLogP3 | 3.3 | PubChem |

| Hydrogen Bond Donor Count | 0 | PubChem |

| Hydrogen Bond Acceptor Count | 1 | PubChem |

| Rotatable Bond Count | 1 | PubChem |

Synthesis and Experimental Protocols

Route 1: Grignard Reaction followed by Reduction

This approach involves the reaction of a Grignard reagent derived from 1,4-dibromobenzene with tetrahydropyran-4-one, followed by the reduction of the resulting tertiary alcohol.

Experimental Protocol:

Step 1: Synthesis of this compound-4-ol

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.1 eq).

-

Add a small crystal of iodine to activate the magnesium.

-

Add a solution of 1,4-dibromobenzene (1.0 eq) in anhydrous tetrahydrofuran (THF) dropwise to the magnesium turnings.

-

Initiate the reaction by gentle heating. Once the reaction starts, maintain a gentle reflux by the dropwise addition of the remaining 1,4-dibromobenzene solution.

-

After the addition is complete, continue to reflux the mixture for an additional hour to ensure the complete formation of the Grignard reagent.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add a solution of tetrahydropyran-4-one (1.2 eq) in anhydrous THF dropwise to the Grignard reagent.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude this compound-4-ol.[1][2][3][4]

-

Purify the crude product by column chromatography on silica gel.

Step 2: Reduction of this compound-4-ol

-

To a solution of this compound-4-ol (1.0 eq) in a suitable solvent such as dichloromethane or trifluoroacetic acid at 0 °C, add a reducing agent like triethylsilane (2.0 eq).

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with dichloromethane (3 x 30 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

Diagram 1: Synthetic Workflow for Route 1

Caption: Grignard reaction followed by reduction.

Route 2: Suzuki-Miyaura Cross-Coupling Reaction

This route involves the palladium-catalyzed cross-coupling of a suitable tetrahydropyran derivative with a bromophenylboronic acid.

Experimental Protocol:

-

In a reaction vessel, combine 4-bromotetrahydropyran (1.0 eq), 4-bromophenylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as potassium carbonate (2.0 eq).

-

Add a suitable solvent system, for example, a mixture of toluene, ethanol, and water.

-

Degas the reaction mixture by bubbling nitrogen or argon through it for 15-20 minutes.

-

Heat the mixture to reflux (typically 80-100 °C) and stir for 12-24 hours.

-

Monitor the reaction progress by TLC or GC-MS.

-

After completion, cool the reaction mixture to room temperature and add water.

-

Extract the product with an organic solvent like ethyl acetate (3 x 50 mL).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

Diagram 2: Suzuki-Miyaura Cross-Coupling Workflow

Caption: Suzuki-Miyaura cross-coupling reaction.

Spectroscopic Data and Characterization

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Features |

| ¹H NMR | - Aromatic protons (4H): Two doublets in the range of δ 7.2-7.6 ppm. - Tetrahydropyran protons (9H): Multiplets in the range of δ 1.5-4.0 ppm. The proton at C4 will be a multiplet deshielded by the phenyl ring. The protons adjacent to the oxygen (C2 and C6) will be in the range of δ 3.5-4.0 ppm. |

| ¹³C NMR | - Aromatic carbons (6C): Signals in the range of δ 120-145 ppm. The carbon bearing the bromine will be at the lower end of this range, and the ipso-carbon will be around δ 140-145 ppm. - Tetrahydropyran carbons (5C): Signals in the range of δ 30-70 ppm. The carbons adjacent to the oxygen (C2 and C6) will be in the range of δ 65-70 ppm. |

| IR (Infrared) Spectroscopy | - C-H stretching (aromatic): ~3050-3100 cm⁻¹. - C-H stretching (aliphatic): ~2850-2950 cm⁻¹. - C-O-C stretching (ether): ~1080-1150 cm⁻¹. - C-Br stretching: ~500-600 cm⁻¹. - Aromatic C=C stretching: ~1475, 1590 cm⁻¹. |

| Mass Spectrometry (MS) | - Molecular ion peak (M⁺) at m/z 240 and 242 (due to bromine isotopes ⁷⁹Br and ⁸¹Br in ~1:1 ratio). - Fragmentation pattern may include loss of the bromophenyl group or cleavage of the tetrahydropyran ring. |

Role in Drug Discovery and Development

The tetrahydropyran (THP) motif is increasingly utilized in drug design as a bioisosteric replacement for carbocyclic rings like cyclohexane. The introduction of the oxygen atom in the THP ring can lead to improved physicochemical properties, such as enhanced aqueous solubility and metabolic stability, which are crucial for optimizing the absorption, distribution, metabolism, and excretion (ADME) profiles of drug candidates.

Application as a Scaffold for Kinase Inhibitors

Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The development of kinase inhibitors is a major focus of modern drug discovery. The tetrahydropyran scaffold has been successfully incorporated into several kinase inhibitors. The oxygen atom of the THP ring can act as a hydrogen bond acceptor, potentially forming key interactions within the ATP-binding pocket of kinases.

The this compound moiety serves as a valuable building block in this context. The bromophenyl group can be readily modified using palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to introduce a variety of substituents. This allows for the systematic exploration of the chemical space around the core scaffold to optimize potency, selectivity, and pharmacokinetic properties.

Diagram 3: Role in Kinase Inhibitor Development

References

Synthesis of 4-(4-Bromophenyl)tetrahydropyran: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a primary synthesis pathway for 4-(4-Bromophenyl)tetrahydropyran, a valuable building block in medicinal chemistry and drug development. The described methodology focuses on a robust two-step sequence: the formation of a tertiary alcohol intermediate via a Grignard reaction, followed by a deoxygenation step to yield the final product. This document includes detailed experimental protocols, data presentation in tabular format, and a visual representation of the synthesis workflow to facilitate understanding and implementation in a laboratory setting.

Introduction

This compound is a key intermediate in the synthesis of various biologically active molecules. The presence of the bromophenyl moiety allows for further functionalization through cross-coupling reactions, while the tetrahydropyran ring serves as a stable, non-planar scaffold often found in natural products and pharmaceuticals. This guide details a common and reliable synthetic route to this compound, commencing from readily available starting materials.

Core Synthesis Pathway

The principal synthesis route involves two key transformations:

-

Grignard Reaction: The synthesis of the intermediate, this compound-4-ol, is achieved through the nucleophilic addition of 4-bromophenylmagnesium bromide to tetrahydropyran-4-one.

-

Deoxygenation: The subsequent removal of the tertiary hydroxyl group from this compound-4-ol furnishes the target molecule, this compound. The Barton-McCombie deoxygenation is a well-established method for this transformation.

The overall synthesis workflow is depicted below.

Caption: Overall synthesis pathway for this compound.

Data Presentation

The following tables summarize the key reagents and expected outcomes for the synthesis. Please note that specific yields can vary based on reaction scale, purity of reagents, and optimization of conditions.

Table 1: Reagents and Conditions for Grignard Reaction

| Reagent/Parameter | Molar Ratio (to Tetrahydropyran-4-one) | Notes |

| Tetrahydropyran-4-one | 1.0 | Starting ketone. |

| 1,4-Dibromobenzene | 1.1 | Precursor for the Grignard reagent. |

| Magnesium Turnings | 1.2 | Activated with iodine if necessary. |

| Anhydrous THF | - | Solvent for the reaction. |

| Temperature | 0 °C to Room Temp. | Initial cooling, then warming to RT. |

| Reaction Time | 1 - 3 hours | Monitored by TLC. |

| Typical Yield | 70-85% | For the isolated alcohol intermediate. |

Table 2: Reagents and Conditions for Barton-McCombie Deoxygenation

| Reagent/Parameter | Molar Ratio (to Alcohol Intermediate) | Notes |

| This compound-4-ol | 1.0 | Starting tertiary alcohol. |

| Sodium Hydride (NaH) | 1.5 | For the formation of the alkoxide. |

| Carbon Disulfide (CS₂) | 5.0 | To form the xanthate intermediate. |

| Methyl Iodide (CH₃I) | 5.0 | To cap the xanthate. |

| Tributyltin Hydride (Bu₃SnH) | 2.0 | Hydrogen atom donor. |

| AIBN | 0.2 | Radical initiator. |

| Toluene | - | Solvent for the deoxygenation step. |

| Temperature | 90-110 °C | Reflux conditions. |

| Reaction Time | 4 - 12 hours | Monitored by TLC. |

| Typical Yield | 60-80% | For the final deoxygenated product. |

Experimental Protocols

Synthesis of Tetrahydropyran-4-one

Tetrahydropyran-4-one can be synthesized via several methods, including the cyclization of 1,5-dichloropentan-3-one. A common laboratory-scale preparation involves the hydrogenation of pyran-4-one. A detailed protocol for the synthesis from 3-chloropropionyl chloride and ethylene is also available in the literature.[1][2]

Step 1: Synthesis of this compound-4-ol (Grignard Reaction)

Materials:

-

1,4-Dibromobenzene

-

Magnesium turnings

-

Iodine (crystal)

-

Anhydrous tetrahydrofuran (THF)

-

Tetrahydropyran-4-one

-

Saturated aqueous ammonium chloride solution

-

Anhydrous sodium sulfate

-

Standard laboratory glassware for anhydrous reactions

Procedure:

-

Apparatus Setup: All glassware should be flame-dried under a stream of inert gas (nitrogen or argon) and allowed to cool to room temperature.

-

Grignard Reagent Preparation: In a three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.2 eq.). Add a small crystal of iodine to activate the magnesium.

-

In the dropping funnel, prepare a solution of 1,4-dibromobenzene (1.1 eq.) in anhydrous THF.

-

Add a small portion of the 1,4-dibromobenzene solution to the magnesium turnings. The reaction is initiated, as indicated by a color change and gentle refluxing.

-

Once the reaction has started, add the remaining 1,4-dibromobenzene solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, stir the mixture at room temperature for an additional 30-60 minutes to ensure the complete formation of the Grignard reagent.

-

Grignard Addition: In a separate flask, dissolve tetrahydropyran-4-one (1.0 eq.) in anhydrous THF and cool the solution to 0 °C in an ice bath.

-

Slowly add the prepared 4-bromophenylmagnesium bromide solution to the cooled solution of tetrahydropyran-4-one via a cannula or dropping funnel.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate or diethyl ether (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel to afford pure this compound-4-ol.

Step 2: Synthesis of this compound (Barton-McCombie Deoxygenation)

Materials:

-

This compound-4-ol

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous tetrahydrofuran (THF)

-

Carbon disulfide (CS₂)

-

Methyl iodide (CH₃I)

-

Tributyltin hydride (Bu₃SnH)

-

Azobisisobutyronitrile (AIBN)

-

Toluene

-

Saturated aqueous ammonium chloride solution

-

Standard laboratory glassware for anhydrous and inert atmosphere reactions

Procedure:

-

Xanthate Formation:

-

In a flame-dried, two-necked round-bottom flask under an inert atmosphere, suspend sodium hydride (1.5 eq.) in anhydrous THF.

-

Cool the suspension to 0 °C and add a solution of this compound-4-ol (1.0 eq.) in anhydrous THF dropwise.

-

Stir the mixture at 0 °C for 30 minutes.

-

Add carbon disulfide (5.0 eq.) at 0 °C and allow the mixture to warm to room temperature, stirring for an additional 1 hour.

-

Add methyl iodide (5.0 eq.) and continue stirring at room temperature for 12-24 hours until the formation of the xanthate is complete (monitored by TLC).

-

-

Deoxygenation:

-

Carefully quench the reaction with water and extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude xanthate is often used in the next step without further purification.

-

Dissolve the crude xanthate in toluene.

-

Add tributyltin hydride (2.0 eq.) and AIBN (0.2 eq.) to the solution.

-

Heat the reaction mixture to reflux (90-110 °C) for 4-12 hours, or until the starting material is consumed as indicated by TLC.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel to remove tin byproducts and other impurities, yielding the final product, this compound.

-

Alternative Deoxygenation Methods

While the Barton-McCombie reaction is a classic and reliable method, it involves the use of toxic and difficult-to-remove tin reagents. More modern and environmentally friendly deoxygenation protocols have been developed. For benzylic alcohols, such as the intermediate in this synthesis, titanium-catalyzed deoxygenation using silanes as a hydride source presents a viable alternative.[3][4] Photocatalytic methods using benzoate esters of the alcohol have also been reported as a practical and general deoxygenation strategy.[5]

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure.

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound can be effectively achieved through a two-step process involving a Grignard reaction and a subsequent deoxygenation. This guide provides detailed protocols and data to aid researchers in the successful synthesis of this important building block. The consideration of alternative, more modern deoxygenation methods may offer advantages in terms of safety and environmental impact.

References

- 1. CN103508990A - Synthesis method of tetrahydro-4H-pyran-4-one - Google Patents [patents.google.com]

- 2. benchchem.com [benchchem.com]

- 3. chemrxiv.org [chemrxiv.org]

- 4. Titanium-catalysed deoxygenation of benzylic alcohols and lignin model compounds - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 5. Practical and General Alcohol Deoxygenation Protocol - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the ¹H NMR Spectrum Analysis of 4-(4-Bromophenyl)tetrahydropyran

This guide provides a comprehensive analysis of the ¹H NMR spectrum of 4-(4-Bromophenyl)tetrahydropyran, tailored for researchers, scientists, and professionals in drug development. The document outlines predicted spectral data, experimental protocols, and visual representations of the molecular structure and analytical workflow.

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted ¹H NMR data for this compound. These predictions are based on established chemical shift values for substituted tetrahydropyrans and bromophenyl groups. Actual experimental values may vary slightly.

| Proton Assignment | Chemical Shift (δ) (ppm) | Multiplicity | Integration | Coupling Constant (J) (Hz) |

| H-Ar (ortho to Br) | ~ 7.45 | d | 2H | J ≈ 8.5 Hz |

| H-Ar (meta to Br) | ~ 7.15 | d | 2H | J ≈ 8.5 Hz |

| H-2ax, H-6ax | ~ 3.50 | ddd | 2H | J ≈ 11.5, 11.5, 4.0 Hz |

| H-2eq, H-6eq | ~ 4.10 | ddd | 2H | J ≈ 11.5, 4.0, 2.5 Hz |

| H-4ax | ~ 2.75 | tt | 1H | J ≈ 12.0, 4.0 Hz |

| H-3ax, H-5ax | ~ 1.80 | qd | 2H | J ≈ 12.0, 4.0 Hz |

| H-3eq, H-5eq | ~ 1.95 | m | 2H | - |

Spectrum Analysis and Interpretation

Aromatic Region (δ 7.0-7.5 ppm): The signals corresponding to the protons on the 4-bromophenyl group are expected to appear in this region. Due to the symmetry of the 1,4-disubstituted benzene ring, the spectrum will exhibit an AA'BB' system, which often simplifies to two doublets.

-

H-Ar (ortho to Br): These protons are deshielded by the bromine atom and are expected to resonate at a lower field, appearing as a doublet around 7.45 ppm.

-

H-Ar (meta to Br): These protons are located further from the electron-withdrawing bromine atom and will appear as a doublet at a slightly higher field, around 7.15 ppm. The coupling constant between these adjacent aromatic protons is typically in the range of 8-9 Hz.

Aliphatic Region (δ 1.5-4.5 ppm): The protons of the tetrahydropyran ring will appear in this region. The chair conformation of the ring leads to distinct signals for the axial and equatorial protons.

-

H-2/H-6 Protons (adjacent to oxygen): These protons are the most deshielded of the aliphatic protons due to the inductive effect of the oxygen atom. The equatorial protons (H-2eq, H-6eq) are typically found at a lower field than the axial protons (H-2ax, H-6ax) and will likely appear around 4.10 ppm and 3.50 ppm, respectively. Both will appear as complex multiplets due to geminal and vicinal coupling.

-

H-4 Proton (methine): The axial proton at the C-4 position (H-4ax) is expected to be a triplet of triplets due to coupling with the four adjacent methylene protons (H-3ax, H-3eq, H-5ax, H-5eq).

-

H-3/H-5 Protons (methylene): The axial (H-3ax, H-5ax) and equatorial (H-3eq, H-5eq) protons will have distinct chemical shifts and will appear as complex multiplets due to geminal and vicinal coupling with each other and with the H-4 proton.

Molecular Structure with Proton Assignments

An In-depth Technical Guide to the Physical and Chemical Properties of 4-(4-Bromophenyl)tetrahydropyran

This technical guide provides a comprehensive overview of the physical and chemical properties of 4-(4-Bromophenyl)tetrahydropyran and its closely related precursor, this compound-4-ol. This document is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and visualizations to support further research and application of these compounds.

Introduction

The tetrahydropyran (THP) scaffold is a privileged heterocyclic motif in medicinal chemistry and drug discovery.[1] Its rigid, saturated ring system serves as a valuable bioisostere for carbocyclic rings like cyclohexane, often imparting improved pharmacokinetic properties to drug candidates. The incorporation of an oxygen atom can lead to enhanced solubility, metabolic stability, and the potential for hydrogen bonding interactions, which can positively influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.[1] 4-Aryl-substituted tetrahydropyrans, in particular, are key building blocks in the synthesis of a wide range of biologically active molecules.

This guide focuses on this compound, a versatile intermediate that combines the beneficial properties of the tetrahydropyran ring with the synthetic utility of a brominated phenyl group, making it amenable to a variety of cross-coupling reactions for further molecular elaboration. We also provide detailed information on its precursor, this compound-4-ol, which is a key intermediate in its synthesis and a valuable building block in its own right, notably in the development of proteolysis-targeting chimeras (PROTACs).[2]

Physicochemical Properties

This section summarizes the known physical and chemical properties of this compound and this compound-4-ol. It is important to note that while some experimental data is available from commercial suppliers, other values are predicted and should be considered as such.

This compound

| Property | Value | Source |

| CAS Number | 811828-76-9 | Commercial |

| Molecular Formula | C₁₁H₁₃BrO | Commercial |

| Molecular Weight | 241.12 g/mol | Commercial |

| Appearance | Not specified | - |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Density | Not available | - |

| Solubility | Not available | - |

| Purity | ≥98% | Commercial |

This compound-4-ol

| Property | Value | Source |

| CAS Number | 165119-46-0 | [2][3] |

| Molecular Formula | C₁₁H₁₃BrO₂ | [2][4] |

| Molecular Weight | 257.12 g/mol | [2][4] |

| Appearance | Solid | [4] |

| Melting Point | Not available | - |

| Boiling Point | 368.8 ± 42.0 °C (Predicted) | Commercial |

| Density | 1.483 ± 0.06 g/cm³ (Predicted) | Commercial |

| pKa | 13.60 ± 0.20 (Predicted) | Commercial |

| Solubility | Not available | - |

| Purity | ≥98% | [2][4] |

Experimental Protocols

Synthesis of this compound-4-ol via Grignard Reaction

This protocol describes the synthesis of this compound-4-ol from 4-bromobromobenzene and tetrahydro-4H-pyran-4-one via a Grignard reaction.[5][6][7]

Materials:

-

Magnesium turnings

-

Iodine (crystal)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

4-Bromobromobenzene

-

Tetrahydro-4H-pyran-4-one

-

Saturated aqueous ammonium chloride solution

-

Anhydrous sodium sulfate

-

Standard laboratory glassware for anhydrous reactions

Procedure:

-

Preparation of the Grignard Reagent:

-

Place magnesium turnings (1.2 equivalents) in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

-

Add a small crystal of iodine to activate the magnesium.

-

Add a small amount of anhydrous diethyl ether or THF to cover the magnesium.

-

Dissolve 4-bromobromobenzene (1.0 equivalent) in anhydrous diethyl ether or THF and add it to the dropping funnel.

-

Add a small portion of the 4-bromobromobenzene solution to the magnesium suspension to initiate the reaction, which is indicated by the disappearance of the iodine color and gentle refluxing.

-

Once the reaction has started, add the remaining 4-bromobromobenzene solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

-

-

Reaction with Tetrahydro-4H-pyran-4-one:

-

In a separate flame-dried flask, dissolve tetrahydro-4H-pyran-4-one (1.0 equivalent) in anhydrous diethyl ether or THF.

-

Cool the solution of tetrahydro-4H-pyran-4-one to 0 °C in an ice bath.

-

Slowly add the prepared Grignard reagent to the cooled ketone solution via a cannula or dropping funnel.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

-

Work-up and Purification:

-

Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure this compound-4-ol.

-

Synthesis of this compound via Reduction of the Tertiary Alcohol

This protocol outlines a plausible method for the synthesis of this compound by reduction of the tertiary alcohol, this compound-4-ol. A common method for such a transformation is a two-step procedure involving dehydration followed by hydrogenation.

Materials:

-

This compound-4-ol

-

Toluene

-

p-Toluenesulfonic acid monohydrate

-

Anhydrous sodium sulfate

-

Ethanol or Ethyl Acetate

-

Palladium on carbon (10 wt. %)

-

Hydrogen gas source (balloon or hydrogenation apparatus)

Procedure:

-

Dehydration to the Alkene:

-

To a solution of this compound-4-ol (1.0 equivalent) in toluene, add a catalytic amount of p-toluenesulfonic acid monohydrate (0.1 equivalents).

-

Fit the flask with a Dean-Stark apparatus and reflux the mixture until no more water is collected.

-

Cool the reaction mixture to room temperature and wash with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude alkene, 4-(4-bromophenyl)-3,6-dihydro-2H-pyran. This intermediate can be used in the next step without further purification if it is sufficiently pure.

-

-

Hydrogenation of the Alkene:

-

Dissolve the crude alkene from the previous step in ethanol or ethyl acetate.

-

Add palladium on carbon (10 wt. %, 5 mol %) to the solution.

-

Stir the mixture under an atmosphere of hydrogen gas (balloon pressure is often sufficient) at room temperature until the reaction is complete (monitored by TLC or GC-MS).

-

Carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst, washing the pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.

-

Visualizations

The following diagrams illustrate the synthetic workflows and a key conceptual application of the tetrahydropyran scaffold.

Caption: Synthesis of this compound-4-ol via Grignard Reaction.

Caption: Two-step synthesis of this compound from its alcohol precursor.

Caption: Role of the tetrahydropyran scaffold as a bioisostere for improving drug properties.[1]

References

- 1. The application of bioisosteres in drug design for novel drug discovery: focusing on acid protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. calpaclab.com [calpaclab.com]

- 3. 4-(4-BROMOPHENYL)-TETRAHYDRO-2H-PYRAN-4-OL | 165119-46-0 [m.chemicalbook.com]

- 4. 2H-Pyran-4-ol, 4-(4-bromophenyl)tetrahydro- | CymitQuimica [cymitquimica.com]

- 5. benchchem.com [benchchem.com]

- 6. Chemistry 211 Experiment 2 [home.miracosta.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

Crystal Structure of 4-Aryl Saturated Heterocycles: A Technical Guide

Affiliation: Google Research

Disclaimer: The crystal structure data for 4-(4-Bromophenyl)tetrahydropyran is not publicly available in surveyed crystallographic databases or peer-reviewed literature. This technical guide instead provides a comprehensive analysis of the crystal structure of a closely related analogue, 4-(4-Chlorophenyl)piperidin-4-ol , to serve as a valuable reference for researchers, scientists, and drug development professionals interested in the structural characteristics of 4-aryl saturated heterocyclic compounds. The structural differences—a piperidine instead of a tetrahydropyran ring, a hydroxyl group at the 4-position, and a chloro instead of a bromo substituent—are to be noted.

Abstract

This document details the crystal structure and experimental protocols for 4-(4-Chlorophenyl)piperidin-4-ol. The crystallographic data, obtained from single-crystal X-ray diffraction, reveals a monoclinic crystal system with the space group P21/c. The piperidine ring adopts a chair conformation with the 4-chlorophenyl group in an equatorial position and the hydroxyl group in an axial position. The crystal packing is characterized by a network of intermolecular hydrogen bonds, forming a stable three-dimensional supramolecular architecture. This guide presents the quantitative crystallographic data in a structured tabular format, outlines the synthesis and crystallographic experimental procedures, and provides visualizations of the experimental workflow and molecular interactions.

Introduction

Saturated heterocyclic scaffolds containing aryl substituents are of significant interest in medicinal chemistry and materials science due to their presence in numerous biologically active compounds and functional materials. The three-dimensional arrangement of atoms within the crystal lattice of these molecules provides crucial insights into their physicochemical properties, stability, and potential intermolecular interactions. This guide focuses on the detailed crystal structure of 4-(4-Chlorophenyl)piperidin-4-ol as a representative example of this class of compounds.

Crystal Structure Data

The crystallographic data for 4-(4-Chlorophenyl)piperidin-4-ol has been determined by single-crystal X-ray diffraction. A summary of the key data is presented in Table 1.

Table 1: Crystal Data and Structure Refinement for 4-(4-Chlorophenyl)piperidin-4-ol

| Parameter | Value |

| Crystal Data | |

| Chemical Formula | C₁₁H₁₄ClNO |

| Formula Weight | 211.68 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 11.3706 (10) |

| b (Å) | 9.5204 (8) |

| c (Å) | 10.6164 (9) |

| α (°) | 90 |

| β (°) | 108.458 (8) |

| γ (°) | 90 |

| Volume (ų) | 1090.13 (16) |

| Z | 4 |

| Data Collection | |

| Radiation | Cu Kα (λ = 1.54178 Å) |

| Temperature (K) | 295 |

| Refinement | |

| R[F² > 2σ(F²)] | 0.038 |

| wR(F²) | 0.111 |

| Goodness-of-fit (S) | 1.07 |

Experimental Protocols

Synthesis of 4-(4-Chlorophenyl)piperidin-4-ol

The synthesis of 4-(4-Chlorophenyl)piperidin-4-ol is typically achieved through a Grignard reaction. The general workflow is depicted below.

Single-Crystal X-ray Diffraction

Single crystals of 4-(4-Chlorophenyl)piperidin-4-ol suitable for X-ray diffraction were obtained by slow evaporation from an appropriate solvent. The data was collected on an Oxford Diffraction SuperNova diffractometer using Cu Kα radiation. The structure was solved by direct methods and refined by full-matrix least-squares on F².

Molecular and Crystal Structure Analysis

The molecular structure of 4-(4-Chlorophenyl)piperidin-4-ol reveals that the piperidine ring adopts a stable chair conformation. The bulky 4-chlorophenyl group occupies an equatorial position to minimize steric hindrance, while the smaller hydroxyl group is situated in an axial position.

In the crystal, molecules are linked by a network of hydrogen bonds. The hydroxyl group and the nitrogen atom of the piperidine ring act as both hydrogen bond donors and acceptors. This results in the formation of centrosymmetric tetramers through O—H···N and N—H···O hydrogen bonds. These tetramers are further interconnected to form layers.

Conclusion

While the crystal structure of this compound remains to be determined, this guide provides a detailed analysis of the structurally similar compound, 4-(4-Chlorophenyl)piperidin-4-ol. The provided data on its crystal lattice, molecular conformation, and intermolecular interactions, along with the detailed experimental protocols, offer a valuable framework for understanding the structural chemistry of 4-aryl saturated heterocyclic systems. This information is critical for applications in drug design and materials science where molecular geometry and packing are key determinants of function and performance.

An In-depth Technical Guide to 4-(4-Bromophenyl)tetrahydropyran: A Key Building Block in Modern Drug Discovery

For Immediate Release

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 4-(4-Bromophenyl)tetrahydropyran, a crucial heterocyclic building block for researchers, scientists, and drug development professionals. Its strategic importance lies in its utility as a versatile precursor for the synthesis of complex molecular architectures with potential therapeutic applications.

Chemical and Physical Properties

This compound, also known by its IUPAC name 4-(4-bromophenyl)oxane, is a solid organic compound. The tetrahydropyran (THP) moiety is a recognized bioisostere of a cyclohexane ring, often incorporated into drug candidates to enhance their physicochemical properties, such as solubility and metabolic stability, which are critical for favorable absorption, distribution, metabolism, and excretion (ADME) profiles.

Below is a summary of its key chemical and physical data:

| Property | Value | Reference |

| IUPAC Name | 4-(4-bromophenyl)tetrahydro-2H-pyran | |

| Synonyms | 4-(4-bromophenyl)oxane | |

| CAS Number | 811828-76-9 | [1][2][3] |

| Molecular Formula | C₁₁H₁₃BrO | [3] |

| Molecular Weight | 241.12 g/mol | [3] |

| Appearance | Solid | [4][5] |

| Purity | 96%+ | [1] |

Note: Specific quantitative data for melting point, boiling point, and solubility are not consistently reported in publicly available literature, often being confused with the related compound this compound-4-ol.

Synthesis of this compound

The synthesis of this compound can be achieved through various established methodologies in organic chemistry. One of the most prominent and versatile methods is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organic halide.

A plausible and efficient synthetic route involves the coupling of a suitable tetrahydropyran-containing boronic acid or boronate ester with a 4-bromophenyl halide, or conversely, the coupling of a 4-bromophenylboronic acid with a halogenated tetrahydropyran.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The following provides a generalized experimental protocol for a Suzuki-Miyaura reaction that can be adapted for the synthesis of this compound.

Materials:

-

4-Bromophenyl halide (e.g., 1-bromo-4-iodobenzene)

-

Tetrahydropyran-4-boronic acid pinacol ester

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

-

Solvent (e.g., Dioxane, Toluene, DMF, with water)

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the 4-bromophenyl halide (1.0 eq), tetrahydropyran-4-boronic acid pinacol ester (1.1-1.5 eq), palladium catalyst (0.01-0.05 eq), and base (2.0-3.0 eq).

-

Solvent Addition: Add the degassed solvent system to the flask. A common solvent mixture is dioxane and water (e.g., 4:1 v/v).

-

Reaction: Heat the reaction mixture with stirring to a temperature typically between 80-110 °C. The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The mixture is then diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure this compound.

Figure 1: Simplified workflow of the Suzuki-Miyaura cross-coupling reaction for the synthesis of this compound.

Applications in Drug Discovery and Development

The this compound scaffold is a valuable intermediate in the synthesis of more complex molecules for drug discovery.[3] The presence of the bromine atom provides a reactive handle for further functionalization, most notably through cross-coupling reactions such as the Suzuki, Heck, and Sonogashira reactions. This allows for the facile introduction of a wide variety of molecular fragments, enabling the exploration of structure-activity relationships (SAR) in medicinal chemistry programs.

The tetrahydropyran ring itself is a key pharmacophore. Its inclusion in drug candidates can lead to improved ADME properties. Specifically, the oxygen atom can act as a hydrogen bond acceptor, potentially leading to enhanced binding affinity to biological targets. Furthermore, the THP ring is generally more resistant to metabolic degradation compared to more lipophilic carbocyclic rings.

While specific drugs in the market that directly use this compound as a starting material are not prominently disclosed in public literature, the utility of the bromophenyl and tetrahydropyran motifs is well-established in numerous therapeutic areas. For instance, various kinase inhibitors and G-protein-coupled receptor (GPCR) antagonists feature these structural components. The development of novel anticancer and antimicrobial agents often involves the synthesis of derivatives of bromophenyl-containing heterocyclic compounds.

Figure 2: Logical workflow illustrating the role of this compound as a starting material in a typical drug discovery pipeline.

Signaling Pathways and Biological Targets

The direct biological activity of this compound is not extensively documented, as it primarily serves as a synthetic intermediate. However, the derivatives synthesized from this building block have been implicated in modulating various signaling pathways relevant to human diseases.

For example, biaryl structures, which can be readily synthesized from this compound via Suzuki coupling, are common motifs in kinase inhibitors. These inhibitors can target pathways such as the MAPK/ERK pathway, the PI3K/Akt/mTOR pathway, and others that are frequently dysregulated in cancer. The tetrahydropyran moiety can contribute to the binding of these inhibitors to the ATP-binding pocket of kinases.

Figure 3: A conceptual diagram showing how a drug candidate derived from this compound might interact with a biological target to modulate a signaling pathway and elicit a cellular response.

Conclusion

This compound is a valuable and versatile building block in the field of medicinal chemistry and drug discovery. Its unique combination of a reactive bromophenyl group and a favorable tetrahydropyran scaffold makes it an attractive starting material for the synthesis of novel and diverse small molecules. The ability to readily functionalize this compound through established cross-coupling methodologies provides researchers with a powerful tool to generate libraries of compounds for biological screening. As the demand for new therapeutics with improved efficacy and safety profiles continues to grow, the importance of key intermediates like this compound in the drug development pipeline is set to increase. Further research into the synthesis and application of this and related compounds will undoubtedly contribute to the discovery of the next generation of medicines.

References

- 1. 36603-49-3 CAS MSDS (2-(4-BROMOPHENOXY)TETRAHYDRO-2H-PYRAN) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. 2-(4-BROMOPHENOXY)TETRAHYDRO-2H-PYRAN | 36603-49-3 [chemicalbook.com]

- 3. This compound [myskinrecipes.com]

- 4. US20110155950A1 - Process for the preparation of 4-bromophenyl derivatives - Google Patents [patents.google.com]

- 5. 2H-Pyran-4-ol, 4-(4-bromophenyl)tetrahydro- | CymitQuimica [cymitquimica.com]

solubility of 4-(4-Bromophenyl)tetrahydropyran in organic solvents

An In-depth Technical Guide to the Solubility of 4-(4-Bromophenyl)tetrahydropyran in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the principles and methodologies for determining the solubility of this compound in various organic solvents. Due to the limited availability of public quantitative solubility data for this compound, this document focuses on equipping researchers with the necessary protocols to generate reliable and reproducible solubility data in-house. It includes a detailed experimental workflow, a template for data presentation, and a discussion of the underlying principles of solubility.

Introduction

This compound is a chemical compound of interest in medicinal chemistry and drug discovery. Its solubility in organic solvents is a critical physicochemical parameter that influences its synthesis, purification, formulation, and biological activity. Understanding the solubility profile of this compound is essential for its effective use in research and development. This guide outlines a standardized approach to determining the solubility of this compound in a range of common organic solvents.

Principles of Solubility

The solubility of a solid compound in a liquid solvent is governed by the principle of "like dissolves like." This means that a solute is most likely to dissolve in a solvent with a similar polarity. This compound possesses both nonpolar (the bromophenyl group and the tetrahydropyran ring) and polar (the ether oxygen) characteristics. Therefore, its solubility will vary across different organic solvents based on their respective polarities.

Factors influencing solubility include:

-

Polarity of the solvent: Solvents can be broadly classified as polar (e.g., ethanol, acetonitrile) and nonpolar (e.g., heptane, toluene).

-

Temperature: For most solids dissolving in liquid solvents, solubility increases with temperature.

-

Intermolecular forces: The strength of the interactions between the solute molecules, the solvent molecules, and the solute-solvent molecules dictates the extent of dissolution.

Experimental Protocol for Solubility Determination

The following protocol describes the isothermal shake-flask method, a widely accepted technique for determining the equilibrium solubility of a compound.[1]

3.1. Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (e.g., methanol, ethanol, isopropanol, ethyl acetate, acetone, toluene, heptane, acetonitrile)

-

Analytical balance

-

Vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Pipettes and volumetric flasks

-

High-performance liquid chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

3.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that equilibrium is reached with a saturated solution.

-

Accurately add a known volume of each organic solvent to the respective vials.

-

-

Equilibration:

-

Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 72 hours. It is advisable to perform a preliminary experiment to determine the time required to reach equilibrium by taking measurements at different time points.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully centrifuge the vials to further separate the undissolved solid from the saturated solution.

-

-

Sample Collection and Dilution:

-

Withdraw a precise aliquot of the clear supernatant using a pipette. To avoid disturbing the solid, it is recommended to take the sample from the upper portion of the liquid.

-

Immediately filter the collected aliquot through a syringe filter to remove any remaining solid particles.

-

Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry, to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the solute concentration in the samples.

-

3.3. Calculation of Solubility

The solubility can be calculated using the following formula:

Solubility (g/L) = Concentration from analysis (g/L) × Dilution factor

To express the solubility in mol/L, divide the value in g/L by the molecular weight of this compound (241.12 g/mol ).

Data Presentation

Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison. The following table provides a template for recording experimentally determined solubility values.

| Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) |

| Methanol | 25 | ||

| Ethanol | 25 | ||

| Isopropanol | 25 | ||

| Ethyl Acetate | 25 | ||

| Acetone | 25 | ||

| Toluene | 25 | ||

| Heptane | 25 | ||

| Acetonitrile | 25 |

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.

References

The Rising Promise of Aryl-Tetrahydropyran Scaffolds: A Technical Guide to Their Biological Activities

For Researchers, Scientists, and Drug Development Professionals

The aryl-tetrahydropyran scaffold, a privileged structural motif in medicinal chemistry, has garnered significant attention for its diverse and potent biological activities. This technical guide provides an in-depth exploration of the therapeutic potential of these compounds, summarizing key quantitative data, detailing experimental protocols for their evaluation, and visualizing the underlying molecular pathways. The information presented herein is intended to serve as a valuable resource for researchers actively engaged in the discovery and development of novel therapeutics.

Anticancer Activity: Targeting Key Oncogenic Pathways

Aryl-tetrahydropyran derivatives have emerged as a promising class of anticancer agents, exhibiting potent inhibitory activity against a range of cancer cell lines. Their mechanisms of action often involve the modulation of critical signaling pathways implicated in tumor growth and proliferation.

Quantitative Analysis of Antiproliferative Activity

The cytotoxic effects of various aryl-tetrahydropyran derivatives have been quantified using in vitro cell viability assays. The half-maximal inhibitory concentration (IC50) values, representing the concentration of a compound required to inhibit the growth of 50% of a cell population, are summarized below.

| Compound Class | Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |

| 4-Aryl-4H-naphthopyrans | BT-20 (Breast Carcinoma) | 28.1 - >150 | Doxorubicin | - |

| Tetrahydropyran-Triazole Hybrids | A549 (Lung), HBL-100 (Breast), HeLa (Cervical), SW1573 (Lung), T-47D (Breast), WiDr (Colon) | Significant antiproliferative activity | Cisplatin, 5-Fluorouracil | - |

| Brevilin A Derivatives | A549 (Lung), SW480 (Colorectal), MDA-MB-231 (Breast), MCF-7 (Breast) | 4.6 - 13.6 | - | - |

| Pyrazolo[3,4-b]pyridines | HeLa (Cervical), HCT-116 (Colon), MCF-7 (Breast) | 1.98 - 26.44 | Doxorubicin | 2.11 - 4.57 |

Key Molecular Target: Src Kinase

Several 4-aryl-4H-naphthopyran derivatives have been identified as inhibitors of Src kinase, a non-receptor tyrosine kinase that plays a pivotal role in cancer cell proliferation, survival, and metastasis.

| Compound | Substitution | IC50 (µM) |

| 4a | Unsubstituted Phenyl | 28.1 |

| 4d | 2-Chlorophenyl | 34.7 |

| 4i | 1-Methylnitroimidazole | Good inhibitory activity |

| 4m | 3-Hydroxyphenyl | 33.8 |

| 4n | 4-Methoxyphenyl | 34.5 |

| 4e | 3-Nitrophenyl | > 150 |

Experimental Protocols

This protocol outlines the determination of the cytotoxic effects of aryl-tetrahydropyran derivatives on cancer cell lines.[1][2][3][4][5]

-

Cell Culture: Culture human cancer cell lines (e.g., HeLa, MCF-7, BT-20) in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, maintained in a humidified incubator at 37°C with 5% CO2.[6][7][8][9]

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 48-72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

IC50 Calculation: Calculate the IC50 value from the dose-response curve.

This protocol details the procedure for evaluating the inhibitory activity of compounds against Src kinase.[10][11][12][13][14][15]

-

Reaction Cocktail Preparation: Prepare a reaction cocktail containing GST-Src kinase and DTT.

-

Compound Incubation: Incubate the reaction cocktail with pre-diluted test compounds for 5 minutes at room temperature.

-

Reaction Initiation: Add an ATP/substrate cocktail to the mixture to initiate the kinase reaction. The biotinylated substrate contains the residues surrounding Tyr160 of the signal transduction protein.

-

Incubation: Incubate the reaction mixture for 30 minutes at room temperature.

-

Reaction Termination: Stop the reaction by adding EDTA.

-

Detection: The kinase activity is quantified, often using a luminescence-based assay that measures the amount of ADP produced.

Signaling Pathway and Experimental Workflow

Caption: Experimental workflow for in vitro anticancer drug screening.

Caption: Inhibition of Src kinase signaling by aryl-tetrahydropyran derivatives.

Antimicrobial Activity: A New Frontier Against Drug Resistance

Aryl-tetrahydropyran scaffolds have demonstrated significant potential as antimicrobial agents, with activity against a range of bacterial and fungal pathogens. Their mode of action often involves the inhibition of essential microbial enzymes, such as bacterial topoisomerases.

Quantitative Analysis of Antimicrobial Activity

The minimum inhibitory concentration (MIC) is a key measure of a compound's antimicrobial potency, representing the lowest concentration that prevents visible growth of a microorganism.

| Compound Class | Microorganism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |

| Tetrahydropyran-based Topoisomerase Inhibitors | Escherichia coli | 2 | Ciprofloxacin | 0.015 |

| Staphylococcus aureus | 0.125 | Ciprofloxacin | 0.25 | |

| Ciprofloxacin-Resistant S. aureus (GyrA mutation) | 0.25 | Ciprofloxacin | 32 | |

| Ciprofloxacin-Resistant S. aureus (ParC mutation) | 0.5 | Ciprofloxacin | 64 | |

| 2,6-Diaryl-tetrahydropyran-4-one oximes | Various bacterial and fungal strains | - | - | - |

Key Molecular Target: Bacterial Topoisomerases

Tetrahydropyran-based compounds have been identified as potent inhibitors of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication and are validated targets for antibacterial drugs.

| Compound | Target Enzyme | Assay Type | IC50 (µM) | Ciprofloxacin IC50 (µM) |

| TPI-2 | E. coli Topoisomerase IV | Decatenation | 0.5 | 10 |

| S. aureus Topoisomerase IV | Decatenation | 0.2 | 8 | |

| E. coli DNA Gyrase | Supercoiling | 15 | 0.8 | |

| S. aureus DNA Gyrase | Supercoiling | 25 | 1.2 |

Experimental Protocols

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) for determining the MIC of antimicrobial agents.[16][17][18][19][20]

-

Inoculum Preparation: Prepare a standardized inoculum of the test bacteria (e.g., E. coli, S. aureus) in a suitable broth, such as cation-adjusted Mueller-Hinton Broth (CAMHB).

-

Compound Dilution: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate.

-

Inoculation: Inoculate each well with the standardized bacterial suspension.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

This assay measures the ability of a compound to inhibit the decatenation of kinetoplast DNA (kDNA) by topoisomerase IV.[21][22][23][24][25][26]

-

Reaction Mixture: Prepare reaction mixtures containing assay buffer, kDNA, and varying concentrations of the test compound.

-

Reaction Initiation: Add topoisomerase IV to initiate the reaction.

-

Incubation: Incubate the mixture at 37°C for 30 minutes.

-

Reaction Termination: Stop the reaction by adding a stop solution/loading dye.

-

Gel Electrophoresis: Resolve the DNA products by agarose gel electrophoresis. Decatenated DNA will migrate faster than the catenated kDNA network.

-

IC50 Determination: Quantify the band intensities to determine the IC50 value.

Mechanism of Action and Experimental Workflow

Caption: Inhibition of bacterial topoisomerase IV by aryl-tetrahydropyran derivatives.

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Potential in Neurodegenerative Diseases: Modulating Cholinesterase Activity

Preliminary investigations suggest that aryl-tetrahydropyran scaffolds may also hold promise for the treatment of neurodegenerative disorders such as Alzheimer's disease. A key therapeutic strategy in this area is the inhibition of cholinesterases, particularly acetylcholinesterase (AChE).

Quantitative Analysis of Acetylcholinesterase Inhibition

Some aryl-tetrahydropyran derivatives are being explored as inhibitors of AChE. The IC50 values for these compounds are crucial for determining their potential as therapeutic agents.

(Quantitative data for acetylcholinesterase inhibition by aryl-tetrahydropyran scaffolds is an active area of research. As more data becomes publicly available, this section will be updated.)

Experimental Protocol

This colorimetric assay is a standard method for measuring AChE activity and inhibition.[21][27][28][29][30]

-

Reagent Preparation: Prepare solutions of acetylthiocholine iodide (ATCI), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and the AChE enzyme in a suitable buffer (e.g., phosphate buffer, pH 8.0).

-

Reaction Mixture: In a 96-well plate, combine the AChE enzyme solution with various concentrations of the test compound.

-

Incubation: Incubate the enzyme-inhibitor mixture for a predefined period.

-

Reaction Initiation: Add ATCI and DTNB to initiate the reaction. The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow product.

-

Absorbance Measurement: Measure the absorbance of the yellow product at 412 nm over time using a microplate reader.

-

IC50 Calculation: Determine the IC50 value by plotting the rate of reaction against the inhibitor concentration.

Signaling Pathway

Caption: Inhibition of acetylcholinesterase by aryl-tetrahydropyran derivatives.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. atcc.org [atcc.org]

- 4. protocols.io [protocols.io]

- 5. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. atcc.org [atcc.org]

- 10. 4-Aryl-4H-naphthopyrans derivatives: one-pot synthesis, evaluation of Src kinase inhibitory and anti-proliferative activities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. digitalcommons.chapman.edu [digitalcommons.chapman.edu]

- 12. researchgate.net [researchgate.net]

- 13. 4-Aryl-4H-naphthopyrans derivatives: one-pot synthesis, evaluation of Src kinase inhibitory and anti-proliferative activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. noblelifesci.com [noblelifesci.com]

- 15. researchgate.net [researchgate.net]

- 16. Broth Microdilution | MI [microbiology.mlsascp.com]

- 17. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 18. Standardization of a broth microdilution susceptibility testing method to determine minimum inhibitory concentrations of aquatic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. standards.globalspec.com [standards.globalspec.com]

- 20. downloads.regulations.gov [downloads.regulations.gov]

- 21. benchchem.com [benchchem.com]

- 22. Synthesis and Characterization of Tetrahydropyran-Based Bacterial Topoisomerase Inhibitors with Antibacterial Activity against Gram-Negative Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Design, synthesis, and characterization of novel tetrahydropyran-based bacterial topoisomerase inhibitors with potent anti-gram-positive activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]

- 25. Mechanism of action of DNA topoisomerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Mechanism of action of DNA topoisomerase inhibitors | Semantic Scholar [semanticscholar.org]

- 27. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 28. benchchem.com [benchchem.com]

- 29. sigmaaldrich.com [sigmaaldrich.com]

- 30. Frontiers | In vitro inhibition of acetylcholinesterase activity by yellow field pea (Pisum sativum) protein-derived peptides as revealed by kinetics and molecular docking [frontiersin.org]

Commercial Availability and Technical Guide for 4-(4-Bromophenyl)tetrahydropyran

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercial availability, chemical properties, and synthetic utility of 4-(4-Bromophenyl)tetrahydropyran (CAS No. 811828-76-9). This versatile heterocyclic compound serves as a valuable building block in medicinal chemistry and materials science, primarily utilized as an intermediate for the synthesis of more complex molecular architectures through cross-coupling reactions.

Commercial Availability

This compound is available from a number of chemical suppliers, typically with purities of 98% or higher. The compound is generally supplied in quantities ranging from milligrams to several grams.

| Supplier | Purity | Available Quantities |

| MySkinRecipes | 98% | 250mg, 1g, 5g[1] |

| Capot Chemical | Not Specified | Not Specified[2] |

| Shaoyuan | 98.7% | Not Specified[3] |

| Chem-Space | Not Specified | 250mg, 500mg, 1g |

| BLDpharm | Not Specified | Not Specified |

Physicochemical Properties

A summary of the key quantitative data for this compound is presented below. These properties are essential for its handling, reaction setup, and analytical characterization.

| Property | Value |

| Molecular Formula | C₁₁H₁₃BrO[1] |

| Molecular Weight | 241.12 g/mol [1] |

| CAS Number | 811828-76-9[1] |

| Purity | ≥98%[1] |

| MDL Number | MFCD12913643[1] |

| Storage | Room temperature, dry[1] |

| XLogP3-AA | 3 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 1 |

| Rotatable Bond Count | 1 |

| Topological Polar Surface Area | 9.2 Ų |

| Heavy Atom Count | 13 |

Synthetic Applications and Experimental Protocols

This compound is a key intermediate in organic synthesis, particularly for the generation of biaryl systems and other complex molecules through palladium-catalyzed cross-coupling reactions such as the Suzuki and Heck reactions.[1] The presence of the bromine atom on the phenyl ring allows for facile carbon-carbon bond formation.

General Synthetic Approach to 4-Aryl-Tetrahydropyrans

General synthesis of 4-aryl-tetrahydropyrans.

Representative Experimental Protocol: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an aryl halide and an organoboron compound.[4][5] The following is a general procedure that can be adapted for the reaction of this compound with a boronic acid.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.1-1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, Na₂CO₃, or K₃PO₄, 2-3 equiv)

-

Solvent (e.g., 1,4-dioxane, toluene, or DMF/water mixture)

Procedure:

-

To a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound, the arylboronic acid, the palladium catalyst, and the base.

-

Add the degassed solvent and stir the mixture.

-

Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.

Representative Experimental Protocol: Heck Reaction

The Heck reaction facilitates the coupling of an unsaturated halide with an alkene to form a substituted alkene, catalyzed by a palladium complex.[6][7] Below is a general protocol adaptable for this compound.

Materials:

-

This compound (1.0 equiv)

-

Alkene (1.1-1.5 equiv)

-

Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)

-

Phosphine ligand (e.g., PPh₃, P(o-tolyl)₃, 2-10 mol%)

-

Base (e.g., Et₃N, K₂CO₃, 1.5-2.5 equiv)

-

Solvent (e.g., DMF, NMP, or acetonitrile)

Procedure:

-

In a sealed tube or a flask equipped with a condenser under an inert atmosphere, dissolve this compound, the palladium catalyst, and the phosphine ligand in the solvent.

-

Add the alkene and the base to the reaction mixture.

-

Heat the mixture to the required temperature (typically 100-140 °C) and stir until the starting material is consumed, as indicated by TLC or GC-MS.

-

After cooling to room temperature, filter the reaction mixture to remove the palladium black and inorganic salts.

-

Dilute the filtrate with water and extract with an organic solvent.

-

Wash the combined organic extracts with brine, dry over a suitable drying agent, and remove the solvent in vacuo.

-

Purify the residue by flash chromatography to yield the substituted alkene product.

Role in Drug Discovery

The tetrahydropyran motif is a privileged scaffold in medicinal chemistry, often used as a bioisosteric replacement for cyclohexane or phenyl rings to improve physicochemical properties such as solubility and metabolic stability. This compound serves as a versatile starting material for the synthesis of compound libraries for high-throughput screening. The bromophenyl moiety allows for the introduction of diverse substituents through cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR) for various biological targets. While no specific signaling pathway has been directly associated with this compound in the available literature, its utility lies in the generation of novel chemical entities that can be screened for a wide range of biological activities.

Workflow for drug discovery using this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Suzuki Coupling [organic-chemistry.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Heck reaction - Wikipedia [en.wikipedia.org]

- 7. Heck Reaction [organic-chemistry.org]

In-Depth Technical Guide: Safety and Handling of 4-(4-Bromophenyl)tetrahydropyran

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for 4-(4-Bromophenyl)tetrahydropyran (CAS No: 811828-76-9). The information is intended to support researchers, scientists, and professionals in drug development in the safe handling and application of this compound.

Chemical and Physical Properties

| Property | Value | Source |